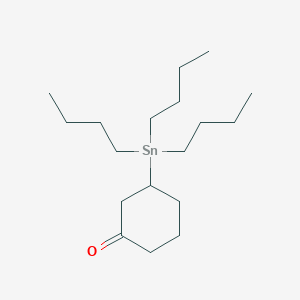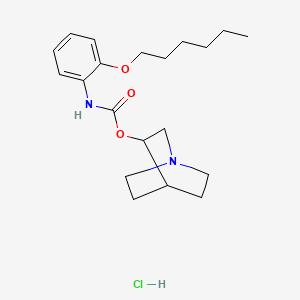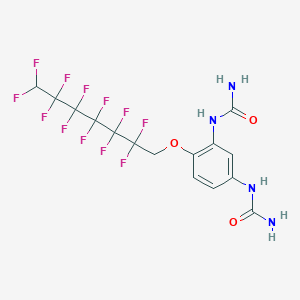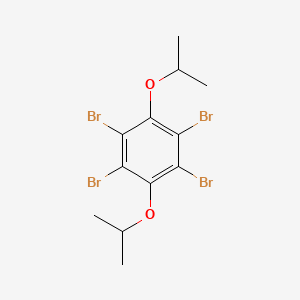![molecular formula C22H29ClN4O2S B11964389 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/structure/B11964389.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and an octylsulfanyl group attached to a purine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-chlorobenzyl chloride in the presence of a base, followed by the introduction of the octylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl and octylsulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound to understand the behavior of similar molecules in biological systems.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. The exact pathways and targets depend on the specific biological context in which the compound is studied.
相似化合物的比较
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
- 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one (Ketamine)
Comparison: Compared to similar compounds, 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione stands out due to its unique combination of functional groups. The presence of the octylsulfanyl group, in particular, imparts distinct chemical properties that can influence its reactivity and biological activity. Additionally, the purine ring system differentiates it from other compounds with simpler ring structures, potentially offering more diverse interactions with biological targets.
属性
分子式 |
C22H29ClN4O2S |
|---|---|
分子量 |
449.0 g/mol |
IUPAC 名称 |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H29ClN4O2S/c1-4-5-6-7-8-11-14-30-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)15-16-12-9-10-13-17(16)23/h9-10,12-13H,4-8,11,14-15H2,1-3H3 |
InChI 键 |
QYYYEQHPABAALE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)
![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964344.png)
![16-Hydroxy-9,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one](/img/structure/B11964346.png)

![5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11964348.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11964349.png)
![7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964354.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11964370.png)


